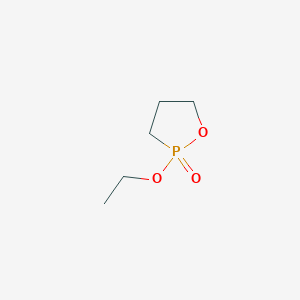

2-Ethoxy-1,2-oxaphospholane 2-oxide

Description

Historical Trajectories and Foundational Significance of Cyclic Organophosphorus Compounds

The journey into the world of organophosphorus chemistry began in the early 19th century, with some sources suggesting the first synthesis of an organophosphorus compound (OP) by Jean Pierre Boudet in 1801 from alcohol and phosphoric acid. nih.govresearchgate.net Others attribute the first creation of an OP compound, triethyl phosphate (B84403), to Franz Anton Voegeli in 1848. nih.govresearchgate.net A significant milestone was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854, which was later discovered to be a cholinesterase inhibitor. researchgate.netmdpi.com

The field saw rapid expansion throughout the 20th century, particularly driven by the work of scientists like August Michaelis and Aleksandr Arbuzov. wikipedia.org The Michaelis-Arbuzov reaction, discovered in 1898, remains a cornerstone for forming phosphorus-carbon bonds, crucial for synthesizing a wide array of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgnih.gov The 1930s brought the use of fluorine in organophosphorus synthesis, and by the mid-20th century, the development of numerous OP compounds for various applications was well underway. nih.govmdpi.com

Cyclic organophosphorus compounds, a significant sub-class, have garnered continuous interest due to their diverse applications in drug development, agrochemistry, and materials science. researchgate.net The incorporation of a phosphorus atom into a heterocyclic ring system often imparts unique chemical and biological properties. researchgate.net

The Unique Positioning of 2-Ethoxy-1,2-oxaphospholane 2-oxide in Organophosphorus Chemistry

This compound holds a specific place within the vast family of organophosphorus compounds. Its structure, featuring a five-membered ring containing both oxygen and phosphorus, defines it as a 1,2-oxaphospholane (B8521427) derivative. This particular arrangement makes it a phosphorus analog of a lactone. nih.gov

The presence of a P-O bond within the ring and an exocyclic ethoxy group attached to the phosphorus atom are key structural features. These characteristics influence its reactivity and potential applications. For instance, the ring can be opened through nucleophilic attack, a property that has been exploited in the synthesis of other P-chirogenic phosphorus oxide derivatives. researchgate.net

Classification and Nomenclature in the Context of Phostones and Related Ring Systems

Organophosphorus compounds are systematically classified based on the oxidation state of phosphorus and the nature of the substituents attached to it. wikipedia.org this compound is a pentavalent phosphorus(V) compound.

The nomenclature of these heterocyclic systems can be complex. The term "phostone" is a common name for cyclic esters of phosphonic acids, which are phosphorus analogs of lactones. nih.govresearchgate.net Therefore, this compound can be classified as a γ-phostone, indicating a five-membered ring. researchgate.net

The systematic IUPAC name for this compound is 2-ethoxy-1,2λ⁵-oxaphospholane 2-oxide. Other synonyms include ethyl ethylene (B1197577) phosphate and 2-ethoxy-2-oxo-1,3,2-dioxaphospholane. chemspider.com

| Property | Value |

| IUPAC Name | 2-ethoxy-1,2λ⁵-oxaphospholane 2-oxide |

| Synonyms | Ethyl ethylene phosphate, 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane |

| Molecular Formula | C4H9O4P |

| Molecular Weight | 152.09 g/mol |

| CAS Number | 823-31-4 |

Structure

3D Structure

Properties

Molecular Formula |

C5H11O3P |

|---|---|

Molecular Weight |

150.11 g/mol |

IUPAC Name |

2-ethoxy-1,2λ5-oxaphospholane 2-oxide |

InChI |

InChI=1S/C5H11O3P/c1-2-7-9(6)5-3-4-8-9/h2-5H2,1H3 |

InChI Key |

KBESTWHNVGVDHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOP1(=O)CCCO1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Ethoxy 1,2 Oxaphospholane 2 Oxide

Strategic Approaches to the Construction of the 1,2-Oxaphospholane (B8521427) 2-oxide Ring System

The formation of the 1,2-oxaphospholane 2-oxide core is predominantly achieved through cyclization reactions of appropriately functionalized acyclic precursors. These methods involve the formation of a key P-O or P-C bond to close the five-membered ring. Less common, yet effective, strategies such as ring expansion and multi-component reactions have also been developed.

Cyclization Reactions from Acyclic Precursors

Cyclization strategies are the most common and versatile methods for synthesizing 1,2-oxaphospholane 2-oxides. These can be broadly categorized into reactions that form the ring via an intramolecular Michaelis-Arbuzov reaction or other intramolecular cyclization pathways.

The intramolecular Michaelis-Arbuzov reaction is a powerful tool for the synthesis of cyclic phosphonates. This reaction typically involves a trivalent phosphorus compound, such as a phosphite (B83602), and an alkyl halide within the same molecule. For the synthesis of 2-Ethoxy-1,2-oxaphospholane 2-oxide, a common precursor is a 3-halopropyl phosphite derivative.

Research has shown that the reaction of triethyl phosphite with certain diols, followed by a palladium-catalyzed coupling, can yield cyclic phosphonates. organic-chemistry.org A more direct approach involves the intramolecular cyclization of ω-haloalkylphosphonates. researchgate.net For instance, diethyl 3-bromopropylphosphonate can undergo cyclization upon heating, particularly in polar solvents, to yield this compound and ethyl bromide. researchgate.net This transformation is believed to proceed through the formation of a transient phosphonium (B103445) salt, which then collapses via the loss of an ethyl halide to form the stable five-membered ring.

The synthesis of related γ-phosphonolactams, which are nitrogen analogues, also utilizes this strategy. For example, ethyl N-methyl-(3-bromopropyl)phosphonamidate undergoes cyclization with sodium hydride to form 2-ethoxy-1-methyl-γ-phosphonolactam. nih.govbeilstein-journals.org This highlights the robustness of the intramolecular Arbuzov-type reaction for forming five-membered phosphorus heterocycles. nih.gov

Table 1: Examples of Michaelis-Arbuzov Type Cyclizations

| Starting Material | Reagents/Conditions | Product | Yield |

| Diethyl 3-bromopropylphosphonate | Heat, polar solvent (e.g., DMF) | This compound | Not specified |

| Ethyl N-methyl-(3-bromopropyl)phosphonamidate | NaH, refluxing xylene | 2-Ethoxy-1-methyl-γ-phosphonolactam | ~40% nih.govbeilstein-journals.org |

| Ethyl 2-(3-chloropropyl)aminoalkanoates | Diethyl chlorophosphite, heat | γ-phosphonolactams | Not specified nih.gov |

Beyond the classic Michaelis-Arbuzov reaction, other intramolecular cyclization pathways offer access to the 1,2-oxaphospholane 2-oxide ring. These methods often start with an acyclic phosphonate (B1237965) that already contains the P-C bond framework and form the crucial P-O bond in the cyclization step.

One such method involves the thermal intramolecular cyclization of 2,3-dihydroxyalkyl diethyl phosphonates. researchgate.net Heating these precursors in a solvent like dimethylformamide (DMF) leads to the formation of 2-ethoxy-4-hydroxy-1,2-oxaphospholanes, also known as β-hydroxyphostones, in good yields. researchgate.net This reaction proceeds via the intramolecular transesterification, where one of the hydroxyl groups displaces an ethoxy group on the phosphorus atom to close the ring.

Another strategy involves the cyclization of ω-haloalkylphosphonic acids or their esters. For example, 3-bromopropylphosphonic acid can be cyclized to form 1-hydroxy-1,2-oxaphospholane 2-oxide. researchgate.net Similarly, its diethyl ester, diethyl 3-bromopropylphosphonate, readily cyclizes upon heating to give the target this compound. researchgate.netresearchgate.net The propensity for this cyclization increases with solvent polarity, which facilitates the ionization of the C-Br bond. researchgate.net

Palladium-catalyzed asymmetric cyclization of diaryl 2-bromoarylphosphonates has also been developed for the synthesis of P-chiral biaryl phosphonates, demonstrating a sophisticated approach to intramolecular C-P bond formation for creating phosphorus heterocycles. rsc.org

Table 2: Examples of Intramolecular Cyclization Pathways

| Starting Material | Reagents/Conditions | Product |

| 2,3-Dihydroxyalkyl diethyl phosphonates | Refluxing dimethylformamide | 2-Ethoxy-4-hydroxy-1,2-oxaphospholanes researchgate.net |

| Diethyl 3-bromopropylphosphonate | Heat | This compound researchgate.netresearchgate.net |

| 3-Bromopropylphosphonic acid | Heat | 1-Hydroxy-1,2-oxaphospholane 2-oxide researchgate.net |

Ring Expansion Strategies for Oxaphospholane Formation

Ring expansion reactions provide an alternative and sometimes highly efficient route to the 1,2-oxaphospholane 2-oxide system, starting from smaller, strained heterocyclic precursors.

A notable example is the phosphene-induced ring expansion of oxiranes. chemistryviews.org In this method, phosphenes, generated in situ from phosphoryl diazomethanes, react with vinyloxiranes. chemistryviews.org The reaction proceeds in a high-boiling solvent like chlorobenzene (B131634) and is catalyst-free, affording vinyl-functionalized 1,2-oxaphospholane 2-oxides in moderate to excellent yields. chemistryviews.org The proposed mechanism involves the initial formation of a zwitterionic intermediate from the phosphene and the oxirane, followed by ring opening and subsequent intramolecular nucleophilic attack to form the five-membered ring. chemistryviews.org

Another approach involves the ring expansion of 1,2-oxaphosphetanes, which are four-membered phosphorus-containing rings. These strained rings can react with electrophiles in an Arbuzov-type reaction, leading to ring-opened products. um.esrsc.org While this specific example leads to acyclic products, the principle of using strained rings as precursors for larger heterocycles is well-established in phosphorus chemistry. researchgate.net

Multi-component and One-pot Synthetic Paradigms

Multi-component and one-pot reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single operation.

While specific multi-component reactions leading directly to this compound are not extensively documented, related systems have been synthesized using such approaches. For instance, a four-component, one-pot sequential reaction has been developed to produce dihydro oxaphospholo pyrazole (B372694) 2-oxide derivatives. researchgate.net This reaction involves the in-situ generation of a pyrazolone, which then reacts with an aldehyde and a dichlorophosphine. researchgate.net

Similarly, one-pot procedures have been utilized for the synthesis of six-membered cyclic phosphate-phosphonates, demonstrating the feasibility of combining phosphorylation and ring-closure steps in a single pot. rsc.org The reaction of a diol with phosphonic acid in the presence of a solvent is another example of a straightforward one-pot synthesis of cyclic phosphonates. google.com These examples suggest the potential for developing one-pot syntheses for this compound from simple precursors like a suitable 1,3-diol and a phosphorus reagent.

Elucidation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of this compound via the intramolecular cyclization of diethyl 3-bromopropylphosphonate is a key example. Kinetic studies and the effect of solvent polarity provide insight into this process. The rate of cyclization increases in more polar solvents, suggesting that the reaction proceeds through a pathway involving polarization or ionization of the carbon-bromine bond. researchgate.net This facilitates the intramolecular nucleophilic attack by the phosphoryl oxygen onto the electrophilic carbon atom, followed by the elimination of ethyl bromide in a classic SN2-type displacement on the ethyl group of the resulting cyclic phosphonium intermediate. This mechanism is consistent with the general principles of the Michaelis-Arbuzov reaction. um.esrsc.org

In the ring expansion of vinyloxiranes with phosphenes, the proposed mechanism begins with the nucleophilic attack of the oxirane oxygen onto the electrophilic phosphene. chemistryviews.org This forms a zwitterionic intermediate which then undergoes ring-opening of the strained oxirane. A subsequent intramolecular nucleophilic attack by the resulting carbanion onto the phosphorus atom closes the five-membered ring to yield the 1,2-oxaphospholane 2-oxide product. chemistryviews.org

For cyclizations involving dihydroxyalkyl phosphonates, the mechanism is a transesterification. researchgate.net Under thermal conditions, a hydroxyl group attacks the phosphorus center, leading to a pentacoordinate intermediate. The departure of an ethoxy group, which is subsequently protonated by the displaced hydroxyl, drives the reaction forward to yield the cyclic phosphonate.

Identification of Key Intermediates and Transition States

The formation of the 1,2-oxaphospholane 2-oxide ring typically proceeds through an intramolecular cyclization of a suitable acyclic precursor, such as a γ-hydroxyalkylphosphonate. The general mechanism involves the activation of the phosphonate group followed by a nucleophilic attack from the hydroxyl group.

While specific experimental studies detailing the intermediates and transition states for the formation of unsubstituted this compound are not extensively documented in the reviewed literature, computational studies on related intramolecular cyclizations of phosphorus compounds provide valuable insights. For instance, theoretical calculations on the intramolecular C-H insertion of a phosphanylidenecarbene to form a phosphanaphthalene derivative have identified a distinct transition state for the cyclization step. nih.gov This suggests that the cyclization to form the oxaphospholane ring also proceeds through a well-defined transition state.

A plausible reaction pathway for the formation of a substituted derivative, diethyl 2-ethoxy-1,2-oxaphospholane-4,4-dicarboxylate 2-oxide, involves the reaction of diethyl 2-((diethoxyphosphoryl)methyl)malonate with paraformaldehyde. researchgate.net In this case, an initial aldol-type reaction likely forms a γ-hydroxy phosphonate intermediate, which then undergoes an intramolecular transesterification to yield the cyclic product. The key intermediate in this process would be the aforementioned γ-hydroxy phosphonate. The transition state would involve a pentacoordinate phosphorus species as the hydroxyl oxygen attacks the phosphorus center, leading to the displacement of an ethoxy group.

Kinetic and Thermodynamic Considerations in Cyclization Processes

The feasibility and rate of the cyclization to form this compound are governed by kinetic and thermodynamic factors. The formation of a five-membered ring is generally thermodynamically favorable.

The stability of the resulting oxaphospholane ring is also a crucial thermodynamic consideration. The ring is susceptible to hydrolysis and nucleophilic attack, which can lead to ring-opening reactions. This reactivity implies that the cyclization process is reversible under certain conditions, and the position of the equilibrium will depend on the specific reagents and reaction conditions employed.

Stereoselective Synthetic Approaches to this compound and its Chirogenic Derivatives

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of synthetic methods that can control the stereochemistry at this P-chiral center is a significant area of research. researchgate.net Such stereoselective syntheses are crucial for accessing enantiopure materials for applications in asymmetric catalysis and medicinal chemistry.

Approaches to stereoselective synthesis can be broadly categorized into two main strategies: the use of chiral starting materials or auxiliaries, and the application of chiral catalysts to induce enantioselectivity or diastereoselectivity in the cyclization step.

Control of P-Chirality in Oxaphospholane Synthesis

Controlling the P-chirality in the synthesis of 1,2-oxaphospholane 2-oxides is a challenging yet essential task for producing enantiomerically pure compounds. One effective strategy involves the use of a chiral auxiliary. This approach typically involves reacting a prochiral phosphorus compound with a chiral alcohol or amine to create a diastereomeric mixture of phosphonates or phosphonamides. After separation of the diastereomers, a subsequent reaction sequence can lead to the desired P-chiral oxaphospholane.

Another prominent method involves the intramolecular cyclization of a precursor that already contains a stereogenic center. The stereochemistry of this existing center can influence the stereochemical outcome at the newly formed P-chiral center, a process known as diastereoselective synthesis.

A powerful technique for generating P-chiral phosphine (B1218219) oxides involves a tandem Arbuzov-intramolecular cyclization reaction to construct a carefully designed oxaphospholane, followed by regioselective ring-opening alkylation/arylation to yield optically active phosphine oxides. researchgate.net

Diastereoselective and Enantioselective Methodologies

Diastereoselective and enantioselective methods aim to produce one stereoisomer in preference to others. In the context of this compound synthesis, this involves controlling the formation of both the P-chiral center and any other stereocenters in the molecule.

An example of a diastereoselective synthesis is the reaction of vinyloxiranes with in situ-generated phosphenes from phosphoryl diazomethanes. This reaction yields 4-vinyl-1,2-oxaphospholane 2-oxides as separable diastereomers, indicating that the reaction proceeds with some degree of facial selectivity. researchgate.net

While specific enantioselective methods for the synthesis of the parent this compound are not extensively reported, related studies on the synthesis of other P-chiral heterocycles provide a blueprint for potential strategies. For instance, the diastereoselective synthesis of 2-allylamino-1,5-dihydro-1,2-azaphosphole 2-oxides has been achieved, with the diastereoselectivity being influenced by the steric bulk of substituents. nih.gov This suggests that by carefully choosing substrates, diastereoselective cyclizations to form oxaphospholanes could be achieved.

The following table summarizes a diastereoselective synthesis of 7-azanorbornanes via a [3 + 2] cycloaddition, which demonstrates the principle of achieving high diastereomeric ratios through steric control, a concept applicable to the synthesis of substituted oxaphospholanes.

Table 1: Diastereoselective Synthesis of 7-Azanorbornanes

| Entry | Alkene | Product | Yield (%) | dr |

|---|---|---|---|---|

| 1 | Styrene | 10a | 90 | 12:1 |

| 2 | 4-Methylstyrene | 10d | 85 | 15:1 |

| 3 | 2-Methylstyrene | 10c | 75 | >20:1 |

| 4 | 4-Chlorostyrene | 10h | 60 | 10:1 |

| 5 | 2,4,6-Trimethylstyrene | 10o | 88 | >20:1 |

Data sourced from a study on the diastereoselective [3 + 2] cycloaddition between tertiary amine N-oxides and substituted alkenes. nih.gov

This data illustrates that high diastereoselectivity can be achieved, and that steric factors (such as ortho-substitution on a phenyl ring) can significantly enhance this selectivity. Similar principles could be applied to the design of diastereoselective syntheses of substituted 2-ethoxy-1,2-oxaphospholane 2-oxides.

Reactivity Profiles and Transformational Chemistry of 2 Ethoxy 1,2 Oxaphospholane 2 Oxide

Ring-Opening Reactions and Associated Mechanistic Studies

The strained 1,2-oxaphospholane (B8521427) ring system is prone to nucleophilic attack, leading to the opening of the ring and the formation of functionalized phosphonates. These reactions are of significant interest for the synthesis of a variety of organophosphorus compounds. researchgate.net

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening of 2-ethoxy-1,2-oxaphospholane 2-oxide can be initiated by a range of nucleophiles, including organometallic reagents, water, alcohols, and amines. These reactions typically proceed via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the oxaphospholane ring, leading to the cleavage of a carbon-oxygen or phosphorus-oxygen bond.

The reaction of this compound with Grignard reagents (RMgX) provides a versatile method for the synthesis of P-chirogenic phosphine (B1218219) oxides and phosphinates. researchgate.net The Grignard reagent, a potent nucleophile, attacks the oxaphospholane ring, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com

The reaction with various Grignard reagents has been shown to produce γ-hydroxypropyl phosphinates in good yields. researchgate.net The regioselectivity of this reaction is a key aspect, with the nucleophilic attack preferentially occurring at the less sterically hindered carbon atom of the epoxide ring in a typical SN2 fashion. youtube.commasterorganicchemistry.compressbooks.pub

Table 1: Reaction of this compound with Grignard Reagents

| Grignard Reagent (RMgX) | Product | Yield (%) |

| Phenylmagnesium Bromide | Ethyl (3-hydroxypropyl)(phenyl)phosphinate | 75 |

| Ethylmagnesium Bromide | Ethyl (3-hydroxypropyl)(ethyl)phosphinate | 68 |

| Isopropylmagnesium Chloride | Ethyl (3-hydroxypropyl)(isopropyl)phosphinate | 65 |

| Data synthesized from literature reports. |

The reaction is believed to proceed through an initial coordination of the magnesium atom to the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom and the adjacent carbon atoms. The nucleophilic alkyl or aryl group from the Grignard reagent then attacks one of the ring carbons, leading to the cleavage of the C-O bond and the formation of the corresponding γ-hydroxypropyl phosphinate after acidic workup.

The hydrolysis of this compound can be catalyzed by either acid or base, leading to the formation of 3-(ethoxy(hydroxy)phosphoryl)propan-1-ol. libretexts.org

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile and attacks the least sterically hindered carbon of the oxaphospholane ring in an SN2 reaction. pressbooks.publibretexts.org This results in the cleavage of the C-O bond and the formation of an alkoxide intermediate, which is subsequently protonated by water to yield the final product. masterorganicchemistry.com

In acidic hydrolysis, the reaction is initiated by the protonation of the phosphoryl oxygen, which makes the oxaphospholane ring more susceptible to nucleophilic attack by water. libretexts.org The attack of water can occur at either the more substituted or less substituted carbon, depending on the stability of the resulting partial positive charge in the transition state. libretexts.orglibretexts.org This often leads to a mixture of products.

Similar to hydrolysis, alcoholysis and aminolysis of this compound proceed through nucleophilic attack of an alcohol or amine on the ring. These reactions provide routes to various functionalized phosphonates.

In alcoholysis, an alkoxide ion, typically generated by using a strong base, attacks the oxaphospholane ring, leading to the formation of an ether-functionalized phosphonate (B1237965). The reaction generally follows an SN2 mechanism, with the nucleophile attacking the less hindered carbon atom. pressbooks.pub

Aminolysis involves the reaction of the oxaphospholane with a primary or secondary amine. The amine acts as the nucleophile, attacking a ring carbon atom to open the ring and form an amino-functionalized phosphonate. libretexts.org These reactions are often carried out at elevated temperatures.

Electrophilic Activation and Ring-Opening Processes

While less common than nucleophilic pathways, electrophilic activation can also lead to the ring-opening of this compound. In the presence of a strong Lewis acid, the phosphoryl oxygen can be activated, increasing the electrophilicity of the ring. A subsequent attack by a weak nucleophile can then open the ring. This pathway is analogous to the acid-catalyzed ring-opening of epoxides. libretexts.org

Regioselectivity and Stereospecificity in Ring-Opening Reactions

The regioselectivity of the nucleophilic ring-opening of this compound is primarily governed by steric factors. In base-catalyzed or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the oxaphospholane ring, consistent with an SN2 mechanism. youtube.commasterorganicchemistry.comyoutube.com

Under acidic conditions, the regioselectivity can be more complex. The protonation of the phosphoryl oxygen can lead to a transition state with significant carbocationic character. libretexts.orglibretexts.org In such cases, the nucleophile may preferentially attack the more substituted carbon if it can better stabilize the developing positive charge. libretexts.orgbohrium.com

The stereochemistry of the ring-opening reaction is typically stereospecific. For reactions proceeding via an SN2 mechanism, an inversion of configuration is observed at the carbon atom that is attacked by the nucleophile. masterorganicchemistry.com This is a hallmark of backside attack by the nucleophile.

Functional Group Transformations Involving the 2-Ethoxy Moiety

The exocyclic 2-ethoxy group of this compound can undergo several transformations, primarily involving its cleavage or replacement. These reactions are often driven by the high reactivity of the cyclic phosphate (B84403) system.

One of the fundamental reactions of the ethoxy group is its hydrolysis . Under alkaline conditions, this compound undergoes hydrolysis, leading to the cleavage of the P-OEt bond. This reaction proceeds via a trigonal bipyramidal intermediate. The strained nature of the five-membered ring facilitates this process, making it significantly faster than the hydrolysis of its acyclic counterparts. The final product of this reaction is the corresponding ring-opened γ-hydroxypropyl phosphoric acid derivative.

Transesterification represents another important transformation of the 2-ethoxy moiety. While specific examples detailing the transesterification of this compound are not extensively documented in readily available literature, intramolecular transesterification is a recognized strategy for the synthesis of related five-membered phosphorus heterocycles known as phostones. researchgate.net This suggests that the ethoxy group can be exchanged with other alkoxy groups under appropriate catalytic conditions, such as in the presence of an acid or base catalyst, to yield different ester derivatives.

The ethoxy group can also be displaced by other nucleophiles. For instance, the reaction of 1,2-oxaphospholane 2-oxides with anilines can lead to the formation of 1-aryl-2-methyl-1,2-azaphospholidine 2-oxides. This transformation involves the nucleophilic attack of the aniline (B41778) nitrogen on the phosphorus center, with the concomitant departure of the ethoxy group.

Derivatization and Functionalization Strategies of the 1,2-Oxaphospholane 2-oxide Core

The core 1,2-oxaphospholane 2-oxide ring system offers multiple sites for derivatization, including the phosphorus center and the carbon atoms of the ring. These modifications can lead to a diverse range of structures with potentially altered chemical and biological properties.

Reactions at the Phosphorus Center

The phosphorus atom in this compound is highly electrophilic and serves as the primary site for nucleophilic attack. This reactivity is central to many of its transformations.

A significant class of reactions involves the nucleophilic substitution at the phosphorus center, leading to the opening of the five-membered ring. The reaction of this compound with Grignard reagents (RMgX) is a prime example. In this reaction, the Grignard reagent attacks the phosphorus atom, displacing the endocyclic P-O bond and resulting in the formation of γ-hydroxypropyl phosphinates. This regioselective ring-opening provides a valuable route to P-chirogenic phosphorus compounds.

Similarly, reactions with other nucleophiles, such as oximes, have been reported for related cyclic phosphorus esters. For instance, certain oximes react with cyclic phenylphosphonates to yield phenolic and acidic products, demonstrating the susceptibility of the P-O bond to cleavage.

The following table summarizes the outcome of nucleophilic attack at the phosphorus center of this compound and related compounds.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | NaOH (aq) | Ring-opened γ-hydroxypropyl phosphoric acid |

| Grignard Reagent | Phenylmagnesium bromide | γ-Hydroxypropyl phosphinate |

| Amine | Aniline | 1-Aryl-2-methyl-1,2-azaphospholidine 2-oxide |

Modifications of the Carbon Skeleton within the Ring System

The direct functionalization of the carbon atoms within a pre-formed this compound ring is a less explored area of its chemistry. The literature predominantly focuses on the synthesis of substituted 1,2-oxaphospholane 2-oxides by starting with appropriately functionalized precursors, rather than modifying the ring itself.

However, general principles of heterocyclic chemistry suggest potential avenues for the modification of the carbon skeleton. For instance, the presence of α-protons to the phosphorus atom could potentially allow for deprotonation with a strong base, creating a carbanion that could then react with various electrophiles. This would enable the introduction of alkyl, acyl, or other functional groups at the carbon atom adjacent to the phosphorus.

Furthermore, reactions involving the carbon-carbon double bonds in unsaturated analogues, such as 1,2-oxaphosphole (B14755942) 2-oxides, are known. While this compound is a saturated ring system, the synthesis of unsaturated derivatives opens up possibilities for a wider range of carbon skeleton modifications through reactions like cycloadditions or electrophilic additions.

The synthesis of 4-vinyl-1,2-oxaphospholane 2-oxides from vinyloxiranes highlights a method to introduce carbon-based substituents onto the ring during its formation. Subsequent reactions on the vinyl group could then be explored to further functionalize the carbon skeleton.

While specific, documented examples of direct C-H functionalization on the parent this compound are scarce in the reviewed literature, the inherent reactivity of similar heterocyclic systems suggests that such transformations are plausible and represent an area ripe for further investigation.

Structural Elucidation Methodologies for 2 Ethoxy 1,2 Oxaphospholane 2 Oxide and Its Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is fundamental to the structural analysis of organophosphorus compounds, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-ethoxy-1,2-oxaphospholane 2-oxide. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's atomic framework. rsc.orgdntb.gov.ua

¹H NMR: The proton NMR spectrum reveals the number and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and complex multiplets for the three methylene groups within the five-membered oxaphospholane ring. The chemical shifts and coupling constants (J-values) provide information about the electronic environment and dihedral angles between adjacent protons.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Each of the five carbon atoms in this compound is expected to produce a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen and phosphorus), and coupling to the phosphorus atom (²JPC, ³JPC) can provide further structural confirmation.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. mdpi.com this compound, being a pentavalent phosphorus (P(V)) ester, would exhibit a single resonance in a characteristic chemical shift range. The exact chemical shift value is sensitive to the ring strain and the nature of the substituents on the phosphorus atom, making it a key identifier for this class of compounds. researchgate.net The use of chiral solvating or derivatizing agents can induce separate ³¹P signals for enantiomers, allowing for the determination of enantiomeric excess. wiley-vch.de

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

|---|---|---|---|

| ¹H | |||

| -CH₃ (ethoxy) | ~1.3 | Triplet | ³JHH |

| -CH₂ (ethoxy) | ~4.2 | Multiplet | ³JHH, ³JPH |

| -CH₂- (ring) | 1.8 - 2.5 | Multiplet | |

| -CH₂-P (ring) | 1.9 - 2.7 | Multiplet | |

| -CH₂-O (ring) | 4.3 - 4.6 | Multiplet | |

| ¹³C | |||

| -CH₃ (ethoxy) | ~16 | Singlet | |

| -CH₂ (ethoxy) | ~64 | Doublet | ²JPC |

| -CH₂- (ring) | ~25 | Singlet | |

| -CH₂-P (ring) | ~28 | Doublet | ¹JPC |

| -CH₂-O (ring) | ~67 | Doublet | ²JPC |

| ³¹P | ~20-40 | Singlet | |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. mdpi.com For this compound, these methods are crucial for confirming the presence of key structural features. proquest.com

P=O Stretching: A strong absorption band in the IR spectrum, typically between 1200 and 1300 cm⁻¹, is characteristic of the phosphoryl group (P=O). The exact frequency can be influenced by the electronegativity of the substituents attached to the phosphorus atom.

P-O-C Stretching: Vibrations associated with the P-O-C (ester) linkages are usually found in the 950-1100 cm⁻¹ region of the spectrum. mdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations from the ethoxy and oxaphospholane ring methylene groups are expected to appear in the 2850-3000 cm⁻¹ range.

C-O Stretching: The C-O single bond stretching within the ring and the ethoxy group will also produce characteristic bands.

Raman spectroscopy, while less sensitive for highly polar groups like P=O, is effective for analyzing the P-O and C-C bonds of the molecular backbone. irdg.org The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. acs.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| P=O Stretch | 1200 - 1300 | Very Strong |

| P-O-C Stretch | 950 - 1100 | Strong |

| C-O Stretch | 1000 - 1200 | Strong |

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula (C₅H₁₁O₃P). uni.lu

Electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate ions, which are then analyzed. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For cyclic organophosphorus esters, fragmentation often involves characteristic pathways. mdpi.com Common fragmentation mechanisms include:

Loss of the ethoxy group (-OC₂H₅).

Cleavage of the oxaphospholane ring, potentially through a retro-Diels-Alder-type reaction or loss of small neutral molecules like ethene.

McLafferty rearrangements, which are common for alkyl esters. mdpi.com

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating data from NMR and vibrational spectroscopy. nih.gov

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of this compound or a derivative can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. dntb.gov.uaresearchgate.net

This method is particularly crucial for:

Conformational Analysis: It reveals the exact conformation of the five-membered oxaphospholane ring (e.g., envelope or twist conformation).

Absolute Stereochemistry: For chiral derivatives, X-ray crystallography of a single enantiomer or a diastereomeric salt allows for the unambiguous assignment of the absolute configuration (R/S) at the stereogenic phosphorus center.

The structural data obtained from X-ray analysis serves as the ultimate benchmark for validating structures proposed by spectroscopic methods and computational modeling. mdpi.com

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)

When this compound is prepared in an enantiomerically enriched or pure form, its stereochemistry can be investigated using chiroptical techniques. The phosphorus atom in this molecule is a stereogenic center.

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral sample. The specific rotation ([α]D) is a characteristic physical property of a chiral molecule. nih.gov While it confirms the presence of chirality and enantiomeric excess, predicting the absolute configuration from the sign of the rotation alone can be unreliable without reference to compounds of known configuration. okstate.edu

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov While the phosphate (B84403) ester chromophore itself may exhibit weak electronic circular dichroism, this technique can be a valuable tool for comparing the stereochemistry of related derivatives. researchgate.net Theoretical calculations can be used in conjunction with experimental CD spectra to help assign the absolute configuration.

These methods are essential for studying stereoselective reactions involving the synthesis or transformation of chiral organophosphorus compounds. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Ethoxy 1,2 Oxaphospholane 2 Oxide

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 2-Ethoxy-1,2-oxaphospholane 2-oxide, DFT has been utilized to optimize its molecular geometry. Specifically, the B3LYP and M06-2X hybrid functionals have been mentioned in the literature for this purpose, suggesting a rigorous approach to obtaining an accurate molecular structure. researchgate.net These calculations would typically yield important data such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the compound's three-dimensional shape and stability. However, specific optimized geometrical parameters from these calculations are not detailed in the available literature.

To provide a representative example of data that would be generated from such DFT calculations, the following interactive table showcases typical geometric parameters that would be determined for the optimized structure of this compound.

Table 1: Representative Geometric Parameters from DFT Optimization

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Exemplary) |

|---|---|---|---|---|

| Bond Length | P | =O | - | 1.45 Å |

| Bond Length | P | -O(ring) | - | 1.60 Å |

| Bond Length | P | -C(ring) | - | 1.80 Å |

| Bond Angle | O=P | -O(ring) | - | 115° |

| Bond Angle | O(ring) | -P-C(ring) | - | 95° |

Note: The values in this table are exemplary and represent the type of data obtained from DFT calculations. They are not the actual reported values for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the kinetic stability and reactivity of a molecule. For this compound, a description of its frontier molecular orbitals has been noted in the literature in conjunction with DFT studies. researchgate.net

An analysis of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO) in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter, with a larger gap generally indicating higher stability and lower reactivity. While the specific energy values for this compound are not available in the reviewed sources, a typical FMO analysis would provide the data shown in the interactive table below.

Table 2: Representative Frontier Molecular Orbital Data

| Orbital | Energy (eV) (Exemplary) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily localized on the P=O bond and the phosphorus atom, indicating a site for nucleophilic attack. |

| HOMO | -7.0 | Distributed over the oxygen atoms and the ethoxy group, suggesting these are the primary sites for electrophilic attack. |

Note: The values and descriptions in this table are illustrative and represent the type of information derived from an FMO analysis. They are not the actual reported data for this compound.

Theoretical Investigations of Reaction Mechanisms and Energetics

Understanding the pathways and energy requirements of chemical reactions involving this compound is crucial for its application in synthesis. Theoretical investigations can map out the entire reaction coordinate, identifying key intermediates and transition states.

The ring-opening of oxaphospholanes is a synthetically important reaction. To understand the mechanism of such reactions for this compound, computational modeling of the transition states and the calculation of activation energy barriers would be necessary. While there is mention of using DFT calculations to gain insight into the mechanisms of transformations involving oxaphospholanes, specific details on transition state geometries and energy barriers for this compound are not provided in the available literature. researchgate.net Such studies would typically involve locating the first-order saddle point on the potential energy surface corresponding to the transition state and then calculating its energy relative to the reactants.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational chemistry can model these effects, often using implicit solvent models like the Conductor-like Screening Model (COSMO) or explicit solvent molecules. For this compound, no specific theoretical studies on the influence of solvents on its reaction pathways were found in the reviewed literature. Such studies would be valuable for optimizing reaction conditions and understanding the role of the solvent in stabilizing or destabilizing reactants, intermediates, and transition states.

Conformational Analysis and Molecular Dynamics Simulations

The five-membered ring of this compound is not planar and can adopt various conformations. Understanding the relative energies and the barriers to interconversion between these conformers is important for a complete picture of the molecule's behavior.

Conformational analysis of similar five-membered heterocyclic systems has been performed using quantum-chemical methods. However, a detailed conformational analysis or molecular dynamics (MD) simulation specifically for this compound is not described in the available literature. MD simulations would provide a dynamic picture of the molecule's conformational flexibility over time, which can be crucial for understanding its interactions with other molecules.

Applications of 2 Ethoxy 1,2 Oxaphospholane 2 Oxide in Organic Synthesis and Materials Science Research

Role as a Phosphorylating Reagent or Precursor

2-Ethoxy-1,2-oxaphospholane 2-oxide functions as a valuable precursor in phosphorylation reactions. The inherent strain in the five-membered ring facilitates its opening upon reaction with nucleophiles. This process allows for the introduction of a γ-hydroxypropyl ethyl phosphonate (B1237965) moiety onto a variety of substrates. While direct phosphorylation of alcohols or amines is a potential application, its primary documented role is as an electrophilic phosphorus precursor for the formation of new phosphorus-carbon bonds, which subsequently yield more complex functionalized organophosphorus compounds. beilstein-journals.orgresearchgate.net The ring-opening is highly regioselective, occurring exclusively via the cleavage of the endocyclic P–O bond. beilstein-journals.orgresearchgate.net This reactivity contrasts with some other cyclic phosphate (B84403) esters where cleavage can be less specific. beilstein-journals.org

Utilization as a Monomer in Polymer Synthesis: Ring-Opening Polymerization (ROP)

In materials science, this compound is utilized as a monomer for the synthesis of polyphosphoesters and polyphosphonates through ring-opening polymerization (ROP). researchgate.net These polymers are of significant interest for biomedical applications due to their biodegradability and biocompatibility. ROP of cyclic phosphorus esters is a key method for producing these materials with well-defined structures. researchgate.net The polymerization process opens the cyclic monomer to form a linear polymer chain, with the resulting polymer being a poly(alkylene phosphate).

The ring-opening polymerization of cyclic phosphoesters like this compound has been studied to understand its kinetics and mechanism. For the closely related monomer 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP), kinetic studies revealed that the ROP is a first-order reaction with respect to the monomer concentration. researchgate.net The proposed mechanism is a coordination-insertion polymerization, where the monomer coordinates to a metal catalyst before being inserted into the growing polymer chain. researchgate.net A potential challenge in the polymerization of pentavalent phosphorus esters is the occurrence of side chain transfer reactions, which can lead to branched polymer structures, especially after the monomer has been consumed. researchgate.net

To achieve polymers with defined molecular weights and narrow dispersity, controlled polymerization techniques are essential. For the ROP of cyclic phosphoesters, catalyst systems often involve a combination of a metal catalyst and an initiator, such as an alcohol. researchgate.net A widely used catalyst is stannous octoate (Sn(Oct)₂), often used with an alcohol co-initiator like dodecanol. researchgate.net NMR analysis has shown that each molecule of the alcohol initiator starts the growth of one polymer chain, allowing for control over the polymer's molecular weight. researchgate.net By carefully managing the polymerization conditions, side reactions can be minimized, enabling the synthesis of polyphosphoesters with a confined, linear structure. researchgate.net Other metal-based catalysts, including those based on iron, niobium, and tantalum, have also been explored for the ROP of other cyclic esters, indicating a broad range of potential catalytic systems for this class of monomers. nih.govmdpi.com

The ROP of this compound and related monomers provides a pathway to diverse polyphosphonate and polyphosphoester architectures. The ability to control the polymerization allows for the synthesis of linear polymers with specific chain lengths. researchgate.net Furthermore, copolymerization with other cyclic monomers, such as ε-caprolactone or lactide, can be used to create random or block copolymers. researchgate.netnih.gov This approach allows for the tuning of the polymer's physical and chemical properties, such as hydrophilicity and degradation rate, to suit specific applications. researchgate.net These well-defined polymer architectures are crucial for developing advanced materials for biomedical uses. researchgate.net

Intermediate in the Synthesis of Complex Organophosphorus Compounds

Beyond polymer synthesis, this compound is a key intermediate for synthesizing complex, non-polymeric organophosphorus compounds. beilstein-journals.orgresearchgate.net Its electrophilic phosphorus atom is a target for carbon-based nucleophiles, such as Grignard reagents. beilstein-journals.orgresearchgate.net This reaction provides a reliable method for forming new phosphorus-carbon bonds in a highly regioselective manner, exclusively cleaving the endocyclic P-O bond. beilstein-journals.orgresearchgate.net The result is a ring-opened product that incorporates the nucleophile directly onto the phosphorus atom, yielding a functionalized phosphinate containing a γ-hydroxypropyl group. beilstein-journals.orgresearchgate.net

A significant application of this compound is in the synthesis of P-chirogenic phosphinates and, through further reaction, phosphine (B1218219) oxides. beilstein-journals.orgresearchgate.net When the oxaphospholane reacts with a Grignard reagent, the nucleophilic attack on the phosphorus atom breaks the ring and forms a new P-C bond. This reaction creates a new stereocenter at the phosphorus atom, resulting in a racemic mixture of (±)-phosphinates. beilstein-journals.orgresearchgate.net These products have three different substituents on the phosphorus atom: the newly added group from the Grignard reagent, the ethoxy group, and the γ-hydroxypropyl chain from the ring-opening. beilstein-journals.orgresearchgate.net These phosphinates can then serve as precursors for further transformations to generate even more complex P-chirogenic phosphine oxides. beilstein-journals.org

The table below summarizes the synthesis of various γ-hydroxypropyl (±)-phosphinates through the reaction of this compound with different Grignard reagents. researchgate.net

| Entry | R in R-MgBr | Product | Yield (%) | 31P NMR (δ) |

|---|---|---|---|---|

| 1 | Me | γ-hydroxypropyl(methyl)phosphinate | 73 | +53.5 |

| 2 | Et | γ-hydroxypropyl(ethyl)phosphinate | 65 | +55.8 |

| 3 | Allyl | γ-hydroxypropyl(allyl)phosphinate | 58 | +51.8 |

| 4 | c-Pent | γ-hydroxypropyl(cyclopentyl)phosphinate | 70 | +56.1 |

| 5 | Ph | γ-hydroxypropyl(phenyl)phosphinate | 85 | +43.1 |

Synthesis of Phosphorylated Heterocycles

This compound serves as a valuable synthetic intermediate in the preparation of various phosphorylated heterocycles. Its strained five-membered ring is susceptible to nucleophilic attack, enabling ring-opening and subsequent ring-transformation reactions. This reactivity allows for the conversion of the 1,2-oxaphospholane (B8521427) core into other heterocyclic systems, such as nitrogen-containing heterocycles like 1,2-azaphospholidine 2-oxides, also known as γ-phostams.

A significant application in this area is the synthesis of azaphospholidine 2-oxides from 1,2-oxaphospholane 2-oxides or their sulfur analogs through reaction with anilines. nih.gov This transformation provides a pathway to convert the oxygen-phosphorus heterocyclic system into a nitrogen-phosphorus one. The reaction involves the nucleophilic attack of the aniline (B41778) on the phosphorus atom, leading to the opening of the oxaphospholane ring, followed by an intramolecular cyclization to form the new five-membered azaphospholidine ring. This method is a key strategy for preparing γ-phostams, which are important biological five-membered azaphosphaheterocycles. nih.govresearchgate.net

Research has demonstrated the conversion of various 1,2-oxaphospholane and 1,2-thiaphospholane derivatives into the corresponding azaphospholidine structures. The table below summarizes findings from these synthetic transformations.

Table 1: Synthesis of Azaphospholidine 2-Oxides/Sulfides from Oxa/Thia-phospholane Precursors

| Precursor | Reagent | Product | Yield (%) |

| 2-Phenyl-1,2-oxaphospholane 2-oxide | Aniline | 1,2-Diphenyl-1,2-azaphospholidine 2-oxide | 68 |

| 2-Phenyl-1,2-oxaphospholane 2-sulfide | Aniline | 1,2-Diphenyl-1,2-azaphospholidine 2-sulfide | 72 |

| 2-Phenyl-1,2-thiaphospholane 2-sulfide | Aniline | 1,2-Diphenyl-1,2-azaphospholidine 2-sulfide | 75 |

Data sourced from literature on the synthesis of azaphospholidine 2-oxides/sulfides. nih.gov

Beyond direct ring transformation, this compound is a precursor for creating larger ring systems. For instance, diethyl phosphonate derivatives can undergo intramolecular transesterification to produce seven-membered ring structures like 2-ethoxy-3,5-dimethylene-1,2-oxaphosphepane 2-oxide. beilstein-journals.org While not a direct conversion of the intact this compound, the underlying chemistry often involves related phosphonate structures that can be derived from it. The Grubbs catalyst-promoted ring-closing metathesis of precursors such as 2-allylphenyl ethyl vinylphosphonates is another strategy that yields larger heterocycles, specifically 2-ethoxy-5H-benzo[f] beilstein-journals.orgresearchgate.netoxaphosphepine 2-oxides. beilstein-journals.org

Furthermore, derivatives of the core structure, such as ethyl 2-((chloro(ethoxy)phosphoryl)methyl)acrylate, are utilized in reactions with primary amines. nih.govbeilstein-journals.org This process, involving an aza-Michael addition followed by intramolecular nucleophilic substitution, yields substituted 2-ethoxy-1,2-azaphospholidine-4-carboxylate 2-oxides. nih.govbeilstein-journals.org This demonstrates how the fundamental structural elements of this compound are employed in multi-step syntheses to build more complex phosphorylated heterocycles.

Future Directions and Emerging Research Avenues for 2 Ethoxy 1,2 Oxaphospholane 2 Oxide Research

Development of Novel Stereoselective Synthetic Methodologies

A primary focus of future research is the development of synthetic methods that can control the stereochemistry at the phosphorus center. The 1,2-oxaphospholane (B8521427) 2-oxide ring system is subject to highly regioselective ring-opening reactions. When treated with nucleophiles like Grignard reagents, the endocyclic P-O bond cleaves preferentially over the exocyclic P-O bond. beilstein-journals.org This reactivity has been demonstrated in the synthesis of a range of racemic P-chirogenic phosphinates and phosphine (B1218219) oxides. beilstein-journals.orgresearchgate.net

The reaction of 2-ethoxy-1,2-oxaphospholane 2-oxide with various Grignard reagents yields γ-hydroxypropyl phosphinates, where a new P-C bond is formed with the introduction of a substituent from the Grignard reagent. beilstein-journals.org This process creates a phosphorus atom with three different substituents (an ethoxy group, an oxo group, a γ-hydroxypropyl chain, and a new alkyl/aryl group), making it a chiral center. beilstein-journals.org While current methods produce racemic mixtures, they lay the groundwork for future stereoselective approaches. researchgate.net

Future research will likely focus on:

Chiral Auxiliaries: Incorporating chiral auxiliaries into the oxaphospholane structure to direct the nucleophilic attack to one face of the phosphorus atom.

Asymmetric Catalysis: Employing chiral catalysts to mediate the ring-opening reaction, thereby favoring the formation of one enantiomer over the other.

Kinetic Resolution: Developing methods to selectively resolve the racemic mixtures of P-chirogenic phosphine oxides produced from the ring-opening reaction. nsf.gov

These strategies are crucial for synthesizing enantiomerically pure phosphorus compounds, which are in high demand for applications in catalysis and medicinal chemistry. nih.gov

| Grignard Reagent (R-MgBr) | Resulting Product (γ-hydroxypropyl phosphinate) |

| Phenylmagnesium bromide | Ethyl (γ-hydroxypropyl)(phenyl)phosphinate |

| Allylmagnesium bromide | Ethyl (allyl)(γ-hydroxypropyl)phosphinate |

| Propargylmagnesium bromide | Ethyl (γ-hydroxypropyl)(propargyl)phosphinate |

| Isopropylmagnesium bromide | Ethyl (γ-hydroxypropyl)(isopropyl)phosphinate |

Table 1. Examples of P-chirogenic (±)-phosphinates synthesized via regioselective ring-opening of this compound. beilstein-journals.orgresearchgate.net

Exploration of Catalytic Applications and Ligand Design

While this compound is not itself a typical catalyst, it is a valuable precursor for the synthesis of phosphine ligands, which are cornerstones of transition-metal catalysis. libretexts.org The P-chirogenic phosphine oxides and phosphinates produced from its ring-opening can be stereospecifically reduced to the corresponding P-chirogenic tertiary phosphines. nih.gov These chiral phosphines are highly sought-after ligands for asymmetric catalysis, where they can induce high levels of enantioselectivity in chemical transformations. nih.govrsc.org

Future research in this area will involve:

Ligand Library Synthesis: Utilizing the ring-opening methodology with a wide array of Grignard reagents to generate a diverse library of P-chirogenic phosphine oxide precursors. beilstein-journals.org Subsequent reduction would yield a corresponding library of chiral phosphine ligands.

Hemilabile Ligand Development: The γ-hydroxypropyl group resulting from the ring-opening provides a hard oxygen donor, while the phosphorus atom of the resulting phosphine is a soft donor. This combination is ideal for creating hemilabile ligands, which can reversibly bind to a metal center and play a dynamic role in catalysis. researchgate.net

Direct Use of Phosphine Oxides: Although phosphine oxides are generally weaker coordinators than phosphines, they can still function as ligands for hard metal centers or participate in catalytic systems where their unique electronic properties are beneficial. wikipedia.orgcapes.gov.brepa.gov Research could explore the direct application of the phosphine oxide products in specific catalytic reactions like hydroformylation. epa.gov

The development of modular "OxaPhos" ligands, which are based on an oxaphospholane framework, has demonstrated the potential of this class of compounds in achieving high efficiency and enantioselectivity in reactions like catalytic diboration. nih.gov This success highlights the significant promise of using this compound as a starting point for new, effective ligand classes.

Integration into Advanced Functional Materials Research beyond Standard Polymers

The application of organophosphorus compounds in materials science is a rapidly growing field. Cyclic phosphates and phosphonates are being explored for uses beyond traditional polymers, particularly in energy storage and as flame retardants.

Electrolyte Additives for Batteries: Related cyclic phosphate (B84403) esters, such as 2-ethoxy-1,3,2-dioxaphospholane 2-oxide, are used as electrolyte additives in lithium-ion batteries. These additives improve battery performance by forming a stable solid electrolyte interphase (SEI) on the electrode surfaces. researchgate.net Future work will likely investigate this compound for the same purpose. Its structure could offer advantages in terms of electrochemical stability and the chemical composition of the protective SEI layer, potentially leading to enhanced cycle life and safety in high-voltage battery systems. researchgate.net

Flame Retardants: Phosphorus-based compounds are well-established as effective, halogen-free flame retardants. youtube.com Phosphine oxides and phosphonates typically act in the condensed phase; upon heating, they decompose to form phosphoric and polyphosphoric acids. researchgate.netnih.gov These acids catalyze the dehydration of the underlying material to form a layer of insulating char, which acts as a barrier to heat and fuel, effectively suppressing combustion. nih.gov The integration of the 1,2-oxaphospholane 2-oxide motif into materials could impart significant flame retardancy. researchgate.net Research is directed at incorporating these units into resins, composites, and textiles to enhance their fire safety without the environmental concerns associated with halogenated flame retardants. researchgate.netaaqr.org

Interdisciplinary Approaches and Interfaces with Bioorganic Chemistry (e.g., as Scaffolds for Bioactive Molecules)

The 1,2-oxaphospholane 2-oxide ring system, also known as a γ-phostone, is a phosphorus analog of the γ-lactone moiety found in many biologically active natural products. researchgate.netresearchgate.net This structural analogy makes it an attractive scaffold for the design of novel bioactive molecules. Phosphonates are recognized for their therapeutic potential, in part due to the flexible and stable C-P bond which can interact with biological targets like enzymes. nih.gov

Key avenues for future research include:

Scaffold for Drug Discovery: The regioselective ring-opening of this compound provides a direct route to molecules containing both a P-chiral center and a γ-hydroxypropyl functional group. beilstein-journals.orgresearchgate.net This hydroxyl group serves as a versatile handle for further chemical modification, allowing the attachment of various pharmacophores or biomolecules. This enables the creation of diverse molecular libraries for screening against biological targets.

Phosphate Mimics: The phosphonate (B1237965) group can act as a stable mimic of the phosphate group, which is ubiquitous in biology. Molecules built upon the oxaphospholane scaffold could be designed as enzyme inhibitors or modulators of signaling pathways that involve phosphate recognition.

Pro-drugs and Bioconjugates: The reactivity of the oxaphospholane ring or the functional groups of its ring-opened products could be exploited to design pro-drugs that release an active agent under specific physiological conditions. The hydroxyl handle also allows for conjugation to peptides, antibodies, or other targeting moieties to deliver a phosphorus-containing payload to specific cells or tissues.

The ability to synthesize structurally diverse and stereochemically defined molecules from this compound positions it as a valuable platform for interdisciplinary research at the interface of chemistry and biology. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-1,2-oxaphospholane 2-oxide, and how do reaction parameters (e.g., solvent, temperature) affect yield and purity?

- Methodological Answer : The compound can be synthesized via phosphorylation of pent-4-enylphosphonates using iodinating agents like iodo(biscollidine) hexafluorophosphate. Key steps involve cyclization under controlled anhydrous conditions to prevent side reactions. Reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly influence ring-closure efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from iodinated byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use P NMR to confirm phosphorus oxidation states (δ ~20–25 ppm for cyclic phosphonates). H and C NMR can resolve ethoxy group signals and ring conformation. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity analysis, reverse-phase HPLC with UV detection (λ = 210 nm) is recommended, as it distinguishes minor impurities in polar solvents .

Q. How should researchers assess the compound’s stability under storage conditions?

- Methodological Answer : Perform accelerated stability studies by storing samples in amber vials under inert gas (argon) at 4°C, -20°C, and room temperature. Monitor peroxide formation monthly using iodometric titration or peroxide test strips, as cyclic ethers are prone to autoxidation. FTIR can track degradation via P=O and C-O bond shifts .

Advanced Research Questions

Q. What mechanistic insights explain the ethoxy group’s role in modulating ring-opening reactivity?

- Methodological Answer : The ethoxy group’s electron-donating effects stabilize the transition state during nucleophilic ring-opening. Computational studies (DFT at B3LYP/6-31G*) can model charge distribution and predict regioselectivity. Experimentally, compare reaction rates with analogs (e.g., methoxy-substituted derivatives) under identical conditions (e.g., hydrolysis in buffered solutions) .

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR). If literature P NMR values conflict, replicate synthesis under cited conditions and test solvent effects (e.g., deuterated chloroform vs. DMSO). Statistical analysis (95% confidence intervals) can identify outliers in published datasets .

Q. What advanced surface chemistry techniques are suitable for studying its adsorption on indoor materials (e.g., polymers, metals)?

- Methodological Answer : Use microspectroscopic imaging (ToF-SIMS, AFM-IR) to map adsorption on model surfaces (e.g., silica, PVC). Quantify partitioning coefficients via gas chromatography coupled with surface-phase extraction. Environmental chamber studies can simulate humidity/temperature effects on long-term stability .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s reactivity with atmospheric oxidants (e.g., ozone, NOx)?

- Methodological Answer : Use flow-tube reactors with controlled gas mixtures and online MS detection. Vary oxidant concentrations (ppb to ppm) and measure reaction half-lives via pseudo-first-order kinetics. Include control experiments with radical scavengers (e.g., cyclohexane) to distinguish reaction pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC calculations. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, employ principal component analysis (PCA) to identify metabolite clusters linked to phosphonate exposure .

Tables for Key Data

Table 1 : Synthetic Optimization of this compound

| Parameter | Condition Range | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature | 50–90°C | 70°C | 78 | 95 |

| Solvent | DCM, THF, Acetone | DCM | 82 | 97 |

| Reaction Time | 6–24 h | 12 h | 75 | 93 |

| Purification Method | Column Chromatography | Ethyl Acetate | 80 | 99 |

| Data derived from cyclization studies under anhydrous conditions . |

Table 2 : Stability Under Accelerated Conditions

| Storage Condition | Peroxide Formation (ppm) at 6 Months | Degradation Products Identified |

|---|---|---|

| 4°C (Argon) | <10 | None |

| RT (Air) | 450 | Phosphoric acid, ethylene oxide |

| -20°C (Argon) | 15 | Trace ethylene oxide |

| Based on iodometric titration and GC-MS analysis . |

Critical Evaluation of Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.